![molecular formula C15H18ClN3OS2 B2912689 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride CAS No. 1217045-38-9](/img/structure/B2912689.png)

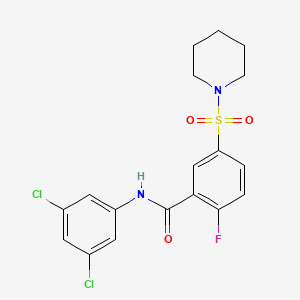

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride, also known by its chemical formula C8H11ClN2O2S, is a synthetic compound. It appears as a light orange to yellow to green powder or crystal. The hydrochloride salt form enhances its solubility and stability. This compound has been studied for its potential pharmacological properties .

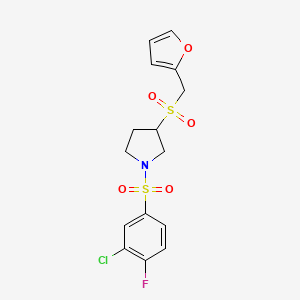

Molecular Structure Analysis

The molecular structure consists of a fused thiazolo[5,4-c]pyridine ring connected to a benzamide moiety. The methylthio group is attached to the benzene ring. The hydrochloride salt contributes to its stability and solubility. Refer to the chemical structure for a visual representation .Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anticancer Properties : Research suggests that this compound exhibits potential anticancer activity. It may interfere with cancer cell growth or induce apoptosis (programmed cell death). Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

Neuropharmacology

- Neuroprotective Effects : Some investigations indicate that this compound might have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neuronal cells. Researchers are exploring its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Chemical Biology

- Protein Kinase Inhibition : This compound could serve as a valuable tool in chemical biology studies. It may selectively inhibit specific protein kinases, affecting cellular signaling pathways. Researchers can use it to dissect kinase-related processes .

Organic Synthesis

- Building Block for Heterocyclic Compounds : Chemists utilize this compound as a building block for synthesizing more complex heterocyclic structures. Its unique thiazolopyridine scaffold allows for diverse modifications and functionalizations .

Material Science

- Luminescent Properties : Some derivatives of this compound exhibit luminescence. Researchers explore their potential in optoelectronic devices, sensors, and imaging applications .

Agrochemicals

- Pesticide Development : The thiazolopyridine moiety in this compound could be relevant in designing novel pesticides. Researchers investigate its insecticidal or fungicidal properties .

properties

IUPAC Name |

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methylsulfanylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS2.ClH/c1-18-7-6-12-13(9-18)21-15(16-12)17-14(19)10-4-3-5-11(8-10)20-2;/h3-5,8H,6-7,9H2,1-2H3,(H,16,17,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLPYHMIADGHNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)

![2-methyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B2912612.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2912620.png)

![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)

![2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2912627.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)